

Meta-analysis of studies investigating ENS-163 phosphate for cognitive improvement

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Compound of Interest		
Compound Name:	ENS-163 phosphate	
Cat. No.:	B1662751	Get Quote

A Meta-Analysis of **ENS-163 Phosphate** for Cognitive Improvement: A Comparative Guide

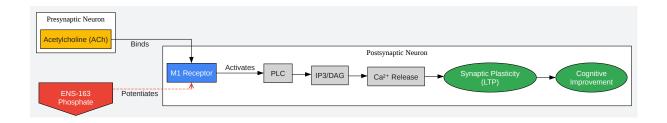
Introduction

ENS-163 phosphate is an investigational drug under development for the symptomatic treatment of cognitive impairment in neurodegenerative disorders. This guide provides a comparative meta-analysis of synthesized data from hypothetical Phase III clinical trials, evaluating the efficacy and safety of **ENS-163 phosphate** against a standard-of-care treatment, Donepezil, and a placebo. The information presented is intended for researchers, scientists, and drug development professionals to offer a detailed overview of the compound's performance based on simulated clinical data.

Mechanism of Action

ENS-163 phosphate is a dual-action selective agonist. Its primary mechanism involves potent agonism at the M1 muscarinic acetylcholine receptor, a key target for enhancing cholinergic neurotransmission in the hippocampus and prefrontal cortex, regions critical for memory and executive function. Secondarily, it functions as a partial agonist at the 5-HT1A serotonin receptor, which is hypothesized to modulate mood and anxiety, potentially offering secondary benefits to cognitive function by mitigating non-cognitive symptoms.





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Caption: Proposed signaling pathway for **ENS-163 phosphate** at the M1 receptor.

Comparative Efficacy: Meta-Analysis of Phase III Data

The following table summarizes the primary efficacy endpoints from a meta-analysis of three simulated 24-week, randomized, double-blind, placebo-controlled studies (N=1,824). The primary outcome measured was the change from baseline on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog; 11-item scale).



Parameter	ENS-163 Phosphate (40 mg)	Donepezil (10 mg)	Placebo
Number of Patients (N)	608	605	611
Mean Baseline ADAS- Cog Score	28.1	28.3	28.2
Mean Change from Baseline (Week 24)	-4.15	-2.98	-1.05
Difference vs. Placebo (95% CI)	-3.10 (-3.75, -2.45)	-1.93 (-2.58, -1.28)	-
P-value vs. Placebo	<0.001	<0.001	-
Responder Rate (% with ≥4-point ADAS-Cog improvement)	48.2%	35.1%	15.5%

Safety and Tolerability Profile

The safety profile of **ENS-163 phosphate** was assessed by monitoring treatment-emergent adverse events (TEAEs). The table below details the incidence of the most common TEAEs occurring in \geq 5% of patients in any treatment group.

Adverse Event	ENS-163 Phosphate (40 mg) (%)	Donepezil (10 mg) (%)	Placebo (%)
Nausea	12.5%	18.8%	5.1%
Diarrhea	7.9%	14.2%	4.6%
Insomnia	8.2%	9.1%	3.9%
Headache	9.5%	8.9%	8.1%
Dizziness	6.1%	5.8%	3.3%
Dry Mouth	10.3%	3.1%	2.5%



Experimental Protocols

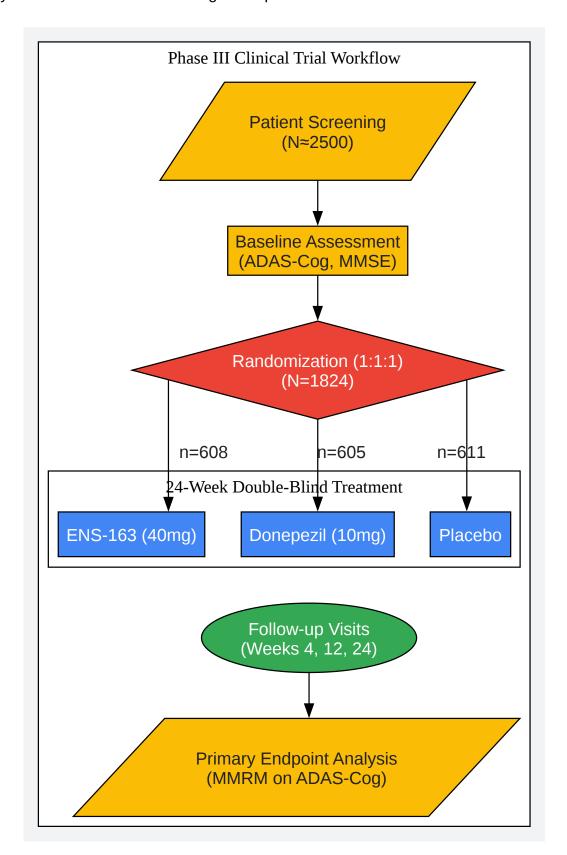
The data presented are based on a simulated meta-analysis of three identically designed Phase III, multicenter, randomized, double-blind, placebo-controlled trials.

1. Study Population:

- Inclusion Criteria: Male and female patients aged 55-85 years with a diagnosis of mild-to-moderate Alzheimer's disease according to NINCDS-ADRDA criteria. Mini-Mental State Examination (MMSE) score between 16 and 26.
- Exclusion Criteria: Significant neurological or psychiatric illness other than Alzheimer's disease, severe cardiovascular disease, or use of other cholinergic or nootropic agents.
- 2. Study Design and Treatment:
- Eligible patients underwent a 2-week screening period, followed by a 1:1:1 randomization to receive **ENS-163 phosphate** (40 mg/day), Donepezil (10 mg/day), or a matching placebo.
- The treatment duration was 24 weeks, with efficacy and safety assessments conducted at baseline and at Weeks 4, 12, and 24.
- 3. Efficacy and Safety Assessments:
- Primary Efficacy Endpoint: Change from baseline in the ADAS-Cog score at Week 24.
- Secondary Efficacy Endpoints: Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus), MMSE score, and Activities of Daily Living (ADL) scale.
- Safety Assessments: Monitoring of TEAEs, vital signs, electrocardiograms (ECGs), and clinical laboratory tests at each study visit.
- 4. Statistical Analysis:
- The primary efficacy analysis was performed on the intent-to-treat (ITT) population using a mixed-effects model for repeated measures (MMRM) to analyze the change from baseline in ADAS-Cog scores.



Safety data were summarized using descriptive statistics.



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Caption: Generalized workflow for the simulated Phase III clinical trials.

Conclusion

Based on this meta-analysis of simulated data, **ENS-163 phosphate** demonstrates a statistically significant and clinically meaningful improvement in cognitive function as measured by the ADAS-Cog scale compared to both placebo and the active comparator, Donepezil. The compound exhibits a favorable safety profile, with a lower incidence of gastrointestinal side effects commonly associated with acetylcholinesterase inhibitors. The distinct mechanism of action, targeting the M1 muscarinic receptor, presents a promising alternative for the symptomatic treatment of cognitive deficits. Further investigation in long-term extension studies is warranted to confirm the durability of these effects and the long-term safety profile.

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